4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 4-([1,1’-Biphenyl]-4-ylmethylene)amine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Properties
CAS No. |
478257-48-6 |
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Molecular Formula |
C22H18N4OS |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4OS/c1-27-20-10-6-5-9-19(20)21-24-25-22(28)26(21)23-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,28)/b23-15+ |
InChI Key |
HCAUTFOCINESLO-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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